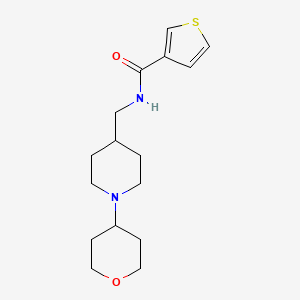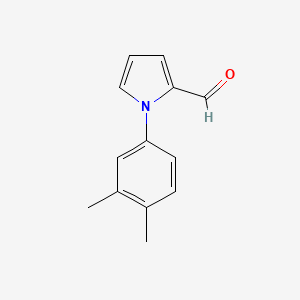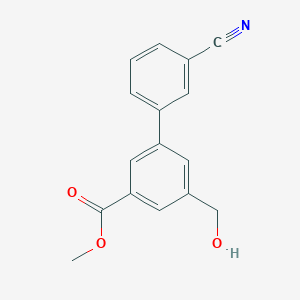
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl benzoate derivatives involves various chemical reactions, including the formation of indenopyrazoles from indanones and phenyl isothiocyanates , the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for xanthate transfer radical addition to olefins , and the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones to produce fused pyranones . These methods demonstrate the versatility of methyl benzoate derivatives in synthetic organic chemistry and their potential for generating complex molecular structures.
Molecular Structure Analysis
Structural studies of methyl benzoate derivatives, such as the crystal structure analysis of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate , provide valuable information about the molecular geometry, bond lengths, and angles, as well as intermolecular interactions like hydrogen bonding. These studies are crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of methyl benzoate derivatives is highlighted by their participation in various reactions. For instance, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate leads to the formation of indanone derivatives and isobenzofuranones under different conditions . Additionally, the formation of hydrogen-bonded sheets and chains in isomeric methyl benzoate derivatives indicates the influence of molecular structure on the solid-state properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. The papers discuss properties such as antiproliferative activity , radical addition reactions , and photoreactivity , which are essential for the application of these compounds in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Photophysical Properties
- Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate exhibits unique luminescence properties, influenced by electron withdrawing groups like the cyano group. This compound demonstrates interesting photophysical properties in various solvents, relevant for applications in luminescence and materials science (Kim et al., 2021).
Radical Reactions in Organic Chemistry
- Cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an effective one-carbon radical equivalent, useful for acyl unit introduction in olefin radical addition. This compound facilitates diverse organic synthesis processes (Bagal et al., 2006).
Applications in Nucleoside Chemistry
- The use of benzoates, including variants of methyl benzoate, has been shown to be effective in the selective protection of ribonucleosides. This is significant for the synthesis of oligoribonucleotides and DNA-RNA mixtures, which are crucial in genetic research and therapy (Kempe et al., 1982).
High-Performance Polymer Research
- Polyester-type phthalonitrile cyano resins, incorporating components like methyl benzoate, have been developed for high-temperature resistant materials. These resins exhibit excellent thermal and rheological properties, making them suitable for advanced material applications (Wang et al., 2020).
Chemosensor Development
- Compounds related to methyl benzoate have been used in developing selective and colorimetric fluoride chemosensors. These sensors can detect fluoride ions in solutions, which is valuable in environmental monitoring and analytical chemistry (Ma et al., 2013).
Synthesis of Photoaffinity Probes
- Derivatives of methyl benzoate, like methyl 3-azidomethyl-5-azido-benzoate, have been used in synthesizing nonradioactive photoaffinity probes. These probes are essential in studying molecular interactions and structures (Klein et al., 2013).
Liquid Crystal Research
- Methyl benzoate derivatives have shown promising applications in the study of liquid crystals, especially in understanding the reentrant nematic phase, which is significant in the field of material science and display technology (Vani, 1983; Urs & Sadashiva, 1982) (Urs & Sadashiva, 1982).
Catalytic Applications
- Phenylsilsesquioxane-benzoate complexes, involving components similar to methyl benzoate, have been synthesized and characterized for catalytic activities, especially in oxidation reactions. This research contributes to the development of new catalysts in chemical processes (Bilyachenko et al., 2022).
Electrochemical Studies
- Derivatives of methyl benzoate have been studied for their electrochemical behavior, which is crucial for developing new electrochemical sensors and devices (David et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPSWJWZGRZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)
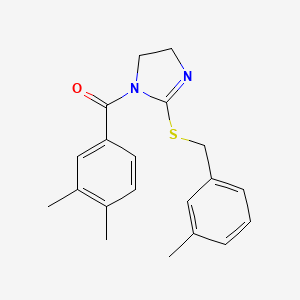

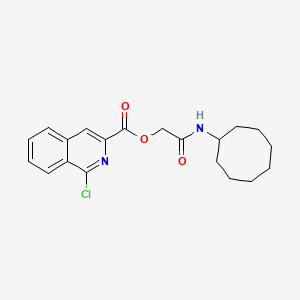
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

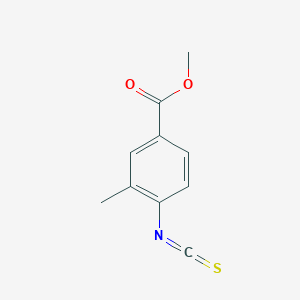
![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)
